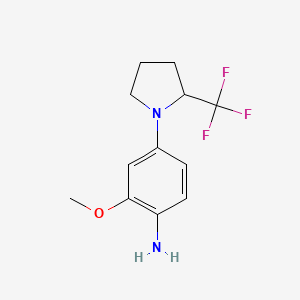
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group at the second position and a trifluoromethyl-pyrrolidinyl group at the fourth position on the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and 2-trifluoromethyl-pyrrolidine.
Nucleophilic Substitution: The 2-methoxyaniline undergoes nucleophilic substitution with 2-trifluoromethyl-pyrrolidine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(2-chloromethyl-pyrrolidin-1-yl)-aniline: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
2-Methoxy-4-(2-methyl-pyrrolidin-1-yl)-aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with specific pharmacokinetic and pharmacodynamic profiles.
Biologische Aktivität
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline, also known by its CAS number 1416348-78-1, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a methoxy group, a trifluoromethyl group, and a pyrrolidine moiety attached to an aniline core. The trifluoromethyl group significantly enhances the lipophilicity of the molecule, which may improve its ability to penetrate biological membranes and interact with specific intracellular targets. This property is crucial for its potential therapeutic effects, particularly in neurological disorders.
Research indicates that this compound may interact with various molecular targets, including receptors and enzymes involved in neurological processes. The enhanced binding affinity attributed to the trifluoromethyl group makes it a candidate for developing pharmaceuticals aimed at treating conditions such as depression and anxiety.
Case Studies
Synthesis
The synthesis of this compound typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the pyrrolidine moiety. The following table summarizes the synthetic route:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | N-Alkylation | Aniline + Trifluoroacetic acid | Moderate |
| 2 | Methoxylation | Methanol + Acid catalyst | High |
| 3 | Cyclization | Pyrrolidine + Base | Variable |
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methoxy-4-(piperidin-1-yl)aniline | Contains a piperidine ring instead of pyrrolidine | Different steric and electronic properties |
| 2-Methoxy-4-(morpholin-1-yl)aniline | Contains a morpholine ring | Morpholine's oxygen atom alters electronic interactions |
| 2-Methoxy-4-(pyrrolidin-1-yl)benzonitrile | Includes a benzonitrile group | Different reactivity due to nitrile functionality |
Eigenschaften
Molekularformel |
C12H15F3N2O |
|---|---|
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
2-methoxy-4-[2-(trifluoromethyl)pyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C12H15F3N2O/c1-18-10-7-8(4-5-9(10)16)17-6-2-3-11(17)12(13,14)15/h4-5,7,11H,2-3,6,16H2,1H3 |
InChI-Schlüssel |
LPEHQUMQJRYXSX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N2CCCC2C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















